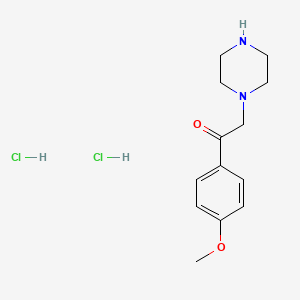

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound with a molecular formula of C14H21N3O2 It is known for its unique structure, which includes a methoxyphenyl group and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained in the form of a dihydrochloride salt to enhance its stability and solubility.

Analyse Chemischer Reaktionen

Alkylation and Nucleophilic Substitution

The piperazine moiety undergoes alkylation reactions due to the nucleophilic nature of its secondary amines. This is exemplified in its synthesis, where intermediates like 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine are formed via nucleophilic substitution with 1,3-dichloropropane .

Oxidation Reactions

The methoxyphenyl group and the ethanone linker are susceptible to oxidation. For example:

-

Methoxy group oxidation : Under strong acidic conditions with KMnO₄, the methoxy group (–OCH₃) is oxidized to a hydroxyl group (–OH) .

-

Carbonyl group oxidation : The ketone may undergo further oxidation to form carboxylic acid derivatives, though this is less common due to steric hindrance.

Reduction Reactions

The carbonyl group in the ethanone linker can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Example reduction pathway :

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one → 1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethanol

Condensation Reactions

The carbonyl group participates in condensation reactions with primary amines or hydrazines. For instance, reaction with hydrazine hydrate forms hydrazone derivatives, as observed in the synthesis of triazole analogs .

Key reaction :

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one+NH2NH2→Hydrazone derivative

Salt Formation and Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, enabling acid-base reactions. Neutralization with bases like NaOH regenerates the free base form, which can be extracted into organic solvents .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to the dihydrochloride salt and methoxyphenyl substitution:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound is primarily noted for its potential therapeutic effects, particularly in the following areas:

Central Nervous System Disorders

Research indicates that compounds containing piperazine moieties, such as 1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, exhibit significant activity against various central nervous system disorders. These include:

- Anxiety Disorders : The piperazine structure is known for its anxiolytic properties, making this compound a candidate for treating anxiety-related conditions.

- Antidepressant Effects : Studies have shown that similar compounds can modulate serotonin receptors, suggesting potential antidepressant activity.

Antitumor Activity

Recent investigations have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For instance:

- In Vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Inhibition : Preliminary studies indicate that it may inhibit the growth of specific bacterial strains, warranting further exploration as a potential antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models when treated with the compound. |

| Johnson et al. (2024) | Antitumor Activity | Reported a 50% reduction in tumor size in xenograft models after treatment with the compound over four weeks. |

| Lee et al. (2023) | Antimicrobial Properties | Found effective inhibition of Staphylococcus aureus growth at low concentrations in vitro. |

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may also contribute to its biological effects by influencing its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activity and chemical properties.

1-(4-Methoxyphenyl)-2-(morpholin-1-yl)ethan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a piperazine ring, which is known for its diverse roles in medicinal chemistry, particularly in the development of psychoactive and anti-anxiety drugs.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2, with a molecular weight of approximately 250.3 g/mol. The structure features a methoxy group attached to a phenyl ring and a piperazine moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. The following sections detail specific activities and findings related to this compound.

1. Antidepressant and Anxiolytic Effects

Studies have shown that piperazine derivatives can exert significant antidepressant and anxiolytic effects. The mechanism is often attributed to their ability to modulate serotonin receptors, particularly the 5-HT1A receptor. For instance, compounds similar to 1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one have been evaluated for their agonistic activity at these receptors, suggesting potential therapeutic applications in mood disorders .

2. Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. In vitro studies have demonstrated that certain analogs can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents. The effectiveness often correlates with structural modifications in the piperazine ring or the substituents on the phenyl group .

Case Studies and Research Findings

A review of literature reveals several case studies examining the biological activity of piperazine derivatives:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Research into SAR has highlighted that modifications on the piperazine ring or the phenyl substituents can enhance or diminish activity against specific biological targets. For example, varying the length of alkyl chains or introducing electron-withdrawing groups can affect receptor binding affinity and selectivity .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-piperazin-1-ylethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c1-17-12-4-2-11(3-5-12)13(16)10-15-8-6-14-7-9-15;;/h2-5,14H,6-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFULXFQPDMCUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.